cis-Hydroxy perhexiline-d11
Description
Significance of Stable Isotope Labeling in Advanced Research Methodologies
The use of stable isotopes, like deuterium (B1214612), carbon-13, and nitrogen-15, has revolutionized various fields of research. symeres.com Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for a wide range of applications. creative-proteomics.com This characteristic makes them ideal for in-depth studies of metabolic pathways, reaction kinetics, and the pharmacokinetics of drugs. symeres.comacs.org
In methodologies like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, the mass difference introduced by the isotope serves as a unique identifier. wikipedia.orgacs.org This allows for precise quantification and tracking of the labeled compound and its metabolites within a biological matrix. symeres.comnih.gov The ability to distinguish between the labeled and unlabeled forms is crucial for understanding how drugs are processed in the body. acs.org
Contextualization of Perhexiline (B1211775) Metabolites in Preclinical and Analytical Research
Perhexiline is a drug known for its complex metabolism, which is primarily mediated by the cytochrome P450 enzyme system in the liver. drugbank.comsurrey.ac.uk Understanding its metabolic fate is crucial for its application in research.
In research models, perhexiline undergoes extensive metabolism, with hydroxylation being a key pathway. surrey.ac.uknih.gov The primary enzyme responsible for this process is cytochrome P450 2D6 (CYP2D6). nih.gov This enzyme catalyzes the formation of two major hydroxylated metabolites: cis-hydroxy perhexiline and trans-hydroxy perhexiline. drugbank.comresearchgate.net
Studies using human liver microsomes and cell lines engineered to express specific CYP enzymes have shown that CYP2D6 plays a major role in the hydroxylation of perhexiline. nih.gov Other enzymes like CYP1A2, 2C19, and 3A4 also contribute to its metabolism, but to a lesser extent. nih.gov The formation of cis-hydroxy perhexiline is a significant metabolic route. medicinesinformation.co.nz The stereoselectivity of perhexiline's metabolism, where one enantiomer is metabolized differently from the other, adds another layer of complexity to its study. surrey.ac.ukadelaide.edu.aumdpi.com
The synthesis of deuterated metabolites like cis-Hydroxy perhexiline-d11 is driven by the need for highly specific analytical standards in research. nih.govmdpi.com Deuterium labeling offers several advantages in academic investigations:
Internal Standards for Quantification: In analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS), deuterated metabolites serve as ideal internal standards. mdpi.comnih.gov Because they have nearly identical chemical and physical properties to their non-deuterated counterparts, they co-elute and ionize similarly, allowing for highly accurate quantification of the target metabolite. researchgate.net
Metabolic Pathway Elucidation: By introducing a deuterated version of a drug or metabolite, researchers can trace its metabolic fate with high precision. wikipedia.orgsymeres.com This helps in identifying previously unknown metabolic pathways and understanding the kinetics of metabolic reactions.
Kinetic Isotope Effect Studies: The replacement of hydrogen with deuterium can sometimes lead to a kinetic isotope effect, where the rate of a chemical reaction is altered. symeres.comnih.gov Studying this effect can provide valuable insights into the mechanisms of enzyme-catalyzed reactions. nih.gov
The synthesis of these labeled compounds can be achieved through various methods, including the use of deuterated precursors or through hydrogen/deuterium exchange reactions. symeres.comnih.govyoutube.com
Scope and Objectives of Research on this compound
Research on this compound is primarily focused on its application as an analytical tool. The main objective is to utilize its properties as a stable isotope-labeled internal standard for the accurate measurement of cis-hydroxy perhexiline in preclinical research samples. This enables a more precise understanding of perhexiline's metabolism and disposition in various experimental models.
The table below provides the chemical data for this compound.
| Property | Value |
| Analyte Name | cis-hydroxy Perhexiline cyclohexyl-d11 (mixture of diastereomers) |
| CAS Number | 1276018-05-3 |
| Molecular Formula | C₁₉D₁₁H₂₄NO |
| Molecular Weight | 304.56 |
| Accurate Mass | 304.3409 |
| Unlabelled CAS Number | 917877-73-7 |
| SIL Type | Deuterium |
| Data sourced from LGC Standards. lgcstandards.com |
Structure
3D Structure
Properties
Molecular Formula |
C19H35NO |
|---|---|
Molecular Weight |
304.6 g/mol |
IUPAC Name |
4-[(1S)-2-piperidin-2-yl-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2/t16?,17?,18?,19-/m0/s1/i1D2,2D2,3D2,6D2,7D2,15D |
InChI Key |
DZFRYNPJLZCKSC-GKJWJTBESA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](CC2CCCCN2)C3CCC(CC3)O)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCC(CC3)O |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Analogues and Isotopic Enrichment
Strategies for Deuterium (B1214612) Incorporation in Complex Molecules
Catalytic Deuteration Techniques
Catalytic methods are widely employed for the incorporation of deuterium. marquette.edu These techniques often utilize transition metal catalysts to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source. researchgate.netbohrium.com Common methods include:
Hydrogen Isotope Exchange (HIE): This is a prevalent and efficient method for site-selective deuteration. snnu.edu.cn HIE reactions can be catalyzed by various metals, including iridium, ruthenium, and palladium. researchgate.netsnnu.edu.cnchemrxiv.org Iridium catalysts, in particular, have shown great promise for ortho-directed HIE on aromatic rings. acs.org The choice of catalyst and reaction conditions can influence the position and level of deuterium incorporation. bohrium.com
Reductive Deuteration: This involves the addition of deuterium across double or triple bonds. researchgate.net
Dehalogenative Deuteration: In this approach, a halogen atom is replaced with a deuterium atom, often using a deuterium source like heavy water (D₂O). researchgate.netxmu.edu.cn
Stereoselective Deuteration Approaches
Achieving stereoselectivity in deuteration is crucial when dealing with chiral molecules like perhexiline (B1211775) and its metabolites. The spatial arrangement of atoms can significantly impact a molecule's biological activity. Stereoselective methods aim to introduce deuterium at a specific three-dimensional position. This can be accomplished through the use of chiral catalysts or by employing stereospecific reactions where the mechanism dictates the orientation of the incoming deuterium atom. marquette.edu
Specific Synthesis Pathways for cis-Hydroxy perhexiline-d11
While the precise, proprietary synthesis of commercially available this compound is not publicly detailed, general principles of deuterated compound synthesis can be applied to understand its likely production. The "-d11" designation indicates that eleven hydrogen atoms in the molecule have been replaced by deuterium. Based on the structure, these are most likely located on one of the cyclohexyl rings. lgcstandards.com
Precursor Synthesis and Deuterium Exchange Methods
The synthesis would likely begin with a precursor to perhexiline or hydroxyperhexiline. A common strategy for producing deuterated perhexiline involves the reduction of an unsaturated precursor using deuterium gas in the presence of a catalyst like platinum oxide. researchgate.net The solvent used during this reduction can significantly influence the level of deuterium incorporation. researchgate.net For instance, using deuterated acetic acid as a solvent has been shown to increase the isotopic enrichment. researchgate.net
To introduce the hydroxyl group and achieve the cis stereochemistry, a subsequent hydroxylation step would be necessary, followed by separation of the diastereomers. lgcstandards.com The deuteration of the cyclohexyl ring could also potentially be achieved through extensive H/D exchange on a suitable precursor using a heterogeneous catalyst like palladium on carbon (Pd/C) in D₂O. researchgate.net
Isotopic Purity and Enrichment Assessment
Ensuring high isotopic purity is paramount for the utility of a deuterated standard. The percentage of molecules that have been successfully deuterated at the desired positions is known as the isotopic enrichment. This is typically assessed using analytical techniques such as:
Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio, allowing for the determination of the molecular weight of the deuterated compound and confirming the number of incorporated deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information, confirming the specific locations of the deuterium atoms within the molecule.
The desired level of isotopic enrichment can vary depending on the application, but for use as an internal standard, high enrichment is preferred. google.com
Advancements in Deuterated Compound Synthesis for Research Applications
The field of deuterated compound synthesis is continually evolving, with new methods being developed to improve efficiency, selectivity, and applicability. researchgate.net Recent advancements include:
Flow Chemistry: The use of continuous flow reactors for deuteration reactions offers several advantages, including improved safety, scalability, and reaction control. researchgate.net
Photocatalysis: Light-driven reactions are emerging as a powerful tool for selective deuteration under mild conditions. researchgate.net
Electrochemical Methods: Electrocatalysis provides an environmentally friendly alternative for dehalogenative deuteration, often using heavy water as the deuterium source. xmu.edu.cn
Nanoparticle Catalysts: Supported iridium nanoparticles have been developed for the regioselective deuteration of complex molecules, offering complementary selectivity to existing methods. chemrxiv.org
These advancements are expanding the toolbox available to chemists for the synthesis of complex deuterated molecules like this compound, facilitating further research into drug metabolism and pharmacokinetics. acs.org
Advanced Analytical Methodologies for the Quantification and Characterization of Cis Hydroxy Perhexiline D11
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the selective measurement of cis-Hydroxy perhexiline-d11, enabling its separation from the endogenous non-deuterated form and other related substances in complex biological matrices. The development of robust chromatographic methods is essential for achieving the necessary specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of pharmaceutical compounds. For this compound, HPLC method development is centered on achieving optimal separation from its non-deuterated counterpart and other metabolites. nih.govresearchgate.netnih.gov
The separation of this compound from the non-deuterated cis-hydroxyperhexiline and the trans-isomer is a significant analytical challenge due to their structural similarities. wikipedia.org The choice of HPLC column chemistry is therefore critical.
Phenyl-Hexyl Columns: For enhanced selectivity, particularly for compounds with aromatic moieties, phenyl-hexyl columns are a valuable alternative. These columns offer different selectivity compared to traditional C18 phases due to π-π interactions between the phenyl rings of the stationary phase and the analyte. A phenyl-hexyl column has been utilized for the gradient elution separation of perhexiline (B1211775) and cis-hydroxyperhexiline. nih.gov
Chiral Stationary Phases (CSPs): Although this compound is often used in racemic form as an internal standard, the separation of its enantiomers can be crucial in specific research contexts. Direct chiral separation can be achieved using CSPs, which contain a chiral selector that interacts differentially with the enantiomers of the analyte. While specific applications for this compound are not extensively documented, the principles of chiral chromatography are well-established for related compounds. researchgate.net
Table 1: HPLC Column Chemistries for Perhexiline Metabolite Separation
| Column Chemistry | Separation Principle | Typical Application |
| C18 (Reversed-Phase) | Hydrophobic interactions | General-purpose separation of perhexiline and its metabolites. nih.govresearchgate.net |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Improved selectivity for aromatic compounds. nih.gov |
| Chiral Stationary Phase | Enantioselective interactions | Separation of stereoisomers. researchgate.net |
The composition of the mobile phase is a key parameter that is optimized to achieve the desired chromatographic resolution. This involves adjusting the organic modifier, aqueous phase pH, and additives.
Organic Modifier: Methanol (B129727) and acetonitrile (B52724) are the most common organic modifiers used in reversed-phase HPLC for the analysis of perhexiline and its metabolites. nih.govnih.gov The choice and proportion of the organic modifier influence the retention time and selectivity. A mobile phase consisting of 90% methanol and 10% water has been reported for the isocratic separation of cis-hydroxyperhexiline and perhexiline. nih.gov
Aqueous Phase and pH Control: The aqueous component of the mobile phase often contains a buffer to control the pH. For basic compounds like perhexiline and its metabolites, a slightly acidic mobile phase can improve peak shape and retention consistency. Formic acid (e.g., 0.05%) is a common additive in mobile phases for LC-MS applications as it is volatile and aids in the ionization of the analytes. nih.gov
Gradient Elution: Gradient elution, where the mobile phase composition is changed during the analytical run, is frequently used to separate compounds with a wide range of polarities. A gradient elution with 0.05% formic acid and methanol has been employed to resolve perhexiline and cis-hydroxyperhexiline. nih.gov
Gas Chromatography (GC) Applications in Deuterated Compound Analysis
While HPLC is more common for the analysis of polar drug metabolites, Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) offers high chromatographic efficiency and is particularly well-suited for the analysis of less polar and volatile compounds. For the analysis of deuterated compounds like this compound, GC-MS provides excellent sensitivity and specificity.
Deuterated analogues are considered ideal internal standards for GC-MS assays because they co-elute with the non-deuterated analyte and have similar chemical properties, but are distinguishable by their mass-to-charge ratio. astm.orgusask.ca The analysis of deuterated drug metabolites by GC often requires derivatization to increase their volatility and thermal stability. osti.gov For this compound, silylation could be a potential derivatization strategy.
When using GC-MS, it is crucial to select appropriate ions for monitoring that are unique to the deuterated standard and the analyte to avoid cross-contribution and ensure accurate quantification. astm.orggoogle.com
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is the definitive detection method for the quantification of this compound, offering unparalleled sensitivity and specificity, especially when used in tandem with liquid chromatography.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids. nih.govnih.govnih.gov This technique is routinely used for therapeutic drug monitoring of perhexiline and its metabolites, where this compound would serve as an internal standard. nih.govnih.gov
In a typical LC-MS/MS method, after chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity.
For the analysis of this compound, the following aspects are critical:
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of perhexiline and its metabolites, as the basic nitrogen atom in the piperidine (B6355638) ring is readily protonated. nih.gov
Internal Standards: The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification. It compensates for variations in sample preparation, injection volume, and matrix effects. nih.gov
Method Validation: A validated LC-MS/MS assay for perhexiline and its major hydroxy metabolites, utilizing novel internal standards, has been reported for therapeutic drug monitoring. nih.gov The validation process ensures the method is accurate, precise, and reliable for its intended purpose.
Table 2: Key Parameters in LC-MS/MS Methodologies for Perhexiline Metabolite Analysis
| Parameter | Description | Common Practice |
| Ionization Technique | Method to generate ions from the analyte. | Electrospray Ionization (ESI) in positive mode. nih.gov |
| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Triple quadrupole for MRM scans. |
| Internal Standard | A compound added to samples to aid in quantification. | Stable isotope-labeled analogues like this compound. nih.gov |
| Lower Limit of Quantification | The lowest concentration of an analyte that can be reliably quantified. | For cis-hydroxyperhexiline, a limit of 10 µg/L has been achieved. nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Definitive Characterization
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive characterization of reference standards like this compound. researchgate.net Unlike standard tandem mass spectrometers, HRMS instruments can measure the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 5 parts per million). This allows for the determination of an ion's elemental formula. researchgate.net
For this compound, HRMS would be used to confirm its identity and isotopic purity. The instrument would provide an accurate mass measurement that can be compared to the theoretical exact mass calculated from its chemical formula. This confirmation is vital to ensure the quality of the internal standard. For example, the accurate mass of this compound is reported as 304.3409. lgcstandards.com HRMS analysis must confirm this mass to validate the identity of the standard before it is used in quantitative assays. Furthermore, HRMS can resolve the deuterated compound from any residual non-deuterated material or from naturally occurring ¹³C isotopes, which is essential for assessing its isotopic purity. thermofisher.com
Method Validation Protocols for Quantitative Bioanalysis (excluding clinical matrix specifics)
Before an analytical method using this compound can be used for sample analysis, it must undergo a rigorous validation process to demonstrate that it is suitable for its intended purpose. nih.govnih.gov This validation assesses several key parameters.
Linearity is a critical parameter that demonstrates the relationship between the measured response and the concentration of the analyte. To determine this, a series of calibration standards are prepared at different known concentrations. researchgate.netnih.gov The response, which is the peak area ratio of the analyte (cis-hydroxy perhexiline) to the internal standard (this compound), is plotted against the concentration of the analyte.
The calibration curve should be linear over a specified range, which defines the lower and upper limits of quantification (LLOQ and ULOQ). researchgate.net A linear regression analysis is typically applied, and the correlation coefficient (r) or coefficient of determination (r²) is used to assess the quality of the fit, with a value of >0.99 being desirable. researchgate.net For the analysis of perhexiline and its hydroxy metabolite, typical calibration ranges have been established from 10 to 2000 µg/L. researchgate.net A method using this compound would be validated to confirm a similar or appropriate range for its intended application.
Limits of Detection and Quantification (LOD/LOQ)
The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For assays involving cis-hydroxyperhexiline, the use of this compound as an internal standard is instrumental in achieving low detection and quantification limits.
While the LOD and LOQ are not determined for the internal standard itself, its presence allows for the sensitive measurement of the target analyte. Various studies have established the LOQ for cis-hydroxyperhexiline in human plasma using methods that rely on a SIL-IS like this compound. In one LC-MS method, the lower limit of quantification for cis-hydroxyperhexiline was established at 0.015 mg/L (15 µg/L). nih.gov Another rapid and sensitive LC-MS/MS assay reported a limit of quantification of 10 µg/L for cis-hydroxyperhexiline. researchgate.net High-performance liquid chromatographic methods have reported detection limits for monohydroxy metabolites of perhexiline, including the cis isomer, as low as 3 ng/ml. nih.gov
These findings highlight that the incorporation of this compound into the analytical workflow is key to achieving the sensitivity required for therapeutic drug monitoring and pharmacokinetic studies.
Table 1: Limits of Detection and Quantification for cis-Hydroxyperhexiline using Stable Isotope-Labeled Internal Standard Methods
| Analytical Method | Matrix | Analyte | Limit of Quantification (LOQ) | Limit of Detection (LOD) |
|---|---|---|---|---|
| LC-MS | Human Plasma | cis-Hydroxyperhexiline | 0.015 mg/L | Not Reported |
| LC-MS/MS | Human Plasma | cis-Hydroxyperhexiline | 10 µg/L (0.01 mg/L) | Not Reported |
Precision and Accuracy Assessment
Precision measures the closeness of agreement between a series of measurements from the same sample, while accuracy assesses the closeness of the measured value to a true or accepted value. The use of this compound is fundamental to ensuring the high precision and accuracy of quantitative methods for its non-deuterated counterpart. By compensating for procedural variations, the SIL-IS ensures that the final calculated concentration is a true reflection of the analyte's presence in the sample.
Validation studies for methods quantifying cis-hydroxyperhexiline demonstrate excellent precision and accuracy. An LC-MS/MS method showed intra- and inter-day coefficients of variation (imprecision) were less than or equal to 8.1%, with an accuracy (bias) of less than or equal to +/-10%. researchgate.net A separate high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) validation reported imprecision of <10.1% and inaccuracy of <4.5% for cis-hydroxy-perhexiline calibrators. nih.govresearchgate.net Another LC-MS method reported intra-assay coefficients of variation of ≤5% for cis-hydroxyperhexiline over the target concentration range. nih.gov
These robust performance metrics are directly attributable to the use of a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences identical conditions, thereby correcting for potential errors.
Table 2: Precision and Accuracy Data for the Quantification of cis-Hydroxyperhexiline
| Analytical Method | Parameter | Concentration Level(s) | Finding |
|---|---|---|---|
| LC-MS/MS | Imprecision (Intra- and Inter-day CV) | Not Specified | ≤ 8.1% |
| LC-MS/MS | Inaccuracy (Bias) | Not Specified | ≤ ±10% |
| HPLC-MS/MS | Imprecision (CV) | 0.05 and 3.00 mg/L | < 10.1% |
| HPLC-MS/MS | Inaccuracy | 0.05 and 3.00 mg/L | < 4.5% |
Selectivity and Matrix Effects Evaluation
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. The biological matrix, typically plasma or serum, is complex and can cause matrix effects, primarily ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification.
The use of this compound is the gold standard for mitigating matrix effects. medchemexpress.com Because the deuterated internal standard is chemically identical and physically very similar to the analyte, it is assumed to have the same chromatographic retention time and experience the same degree of matrix-induced ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, any signal variation caused by the matrix is effectively cancelled out. This ensures that the quantification is selective and not skewed by the complex sample matrix. LC-MS/MS methods are developed to be highly selective, detecting compounds based on their specific mass-to-charge ratios and fragmentation patterns, a process made more reliable by the SIL-IS. researchgate.net
Analytical Reproducibility and Robustness
Reproducibility refers to the ability of a method to produce consistent results across different laboratories or on different occasions, while robustness is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters. An analytical method that is reproducible and robust is essential for routine clinical use, such as therapeutic drug monitoring.
Sample Preparation Techniques for Research Matrices (e.g., protein precipitation, liquid-liquid extraction)
Effective sample preparation is a critical step to remove interfering substances from biological matrices and to concentrate the analyte of interest before analysis. The primary goal is to produce a clean sample extract that is compatible with the analytical instrument, and the internal standard, this compound, is added at the beginning of this process to account for any analyte loss.
Protein Precipitation (PPT) is a widely used technique for its simplicity and speed in preparing plasma and serum samples. nih.govresearchgate.net In this method, an organic solvent, typically acetonitrile, is added to the plasma sample. nih.govresearchgate.net The solvent disrupts the structure of proteins, causing them to precipitate out of the solution. After centrifugation, the clear supernatant, containing the analyte and the internal standard, is collected for analysis. This technique is effective for removing the bulk of proteins which can interfere with LC-MS analysis. researchgate.netlcms.cz
Liquid-Liquid Extraction (LLE) is another common technique that separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous and an organic phase. medipol.edu.tr While sometimes more labor-intensive than PPT, LLE can provide a cleaner extract by removing not only proteins but also other highly polar or non-polar interferences. nih.gov In the context of perhexiline analysis, LLE has been used in previously established methods before the widespread adoption of simpler PPT-based LC-MS/MS assays. nih.gov
For both techniques, the addition of this compound at the initial stage is crucial. It ensures that both the analyte and the internal standard are subjected to the exact same extraction, precipitation, and reconstitution steps, thereby providing a highly accurate correction for any procedural losses and ensuring the integrity of the final quantitative result.
Applications of Cis Hydroxy Perhexiline D11 As a Research Tool
Role as an Internal Standard in Preclinical Pharmacokinetic Studies
The incorporation of deuterium (B1214612) atoms into the cis-hydroxy perhexiline (B1211775) molecule creates a stable isotope-labeled version that is chemically identical to the endogenous metabolite but has a distinct molecular weight. medchemexpress.comlgcstandards.com This mass difference allows it to be easily distinguished by mass spectrometry, making it an ideal internal standard for pharmacokinetic studies. medchemexpress.comresearchgate.net The use of such standards is crucial for correcting for variations in sample preparation and analytical instrumentation, thereby ensuring the accuracy and precision of quantitative analyses. researchgate.netnih.gov
Quantification of Perhexiline and Metabolites in Animal Models
In preclinical research, animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate before it proceeds to human trials. researchgate.netbiosolveit.de Accurate measurement of drug and metabolite concentrations in biological matrices such as plasma, urine, and tissues is fundamental to these studies. nih.gov
The use of cis-Hydroxy perhexiline-d11 as an internal standard facilitates the development of robust and sensitive bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov These methods allow for the precise quantification of perhexiline and its primary metabolites, including cis-hydroxy perhexiline, in various biological samples obtained from animal models. researchgate.netnih.gov For instance, kinetic studies in rats following a single dose of perhexiline have utilized such methods to track the plasma concentrations and urinary excretion of the parent drug and its metabolites over time. nih.gov This data is vital for constructing pharmacokinetic profiles and understanding the disposition of the drug in a living system.
A key aspect of perhexiline's pharmacology is its stereoselective metabolism, with the two enantiomers exhibiting different rates of clearance. mdpi.comencyclopedia.pub The use of deuterated internal standards is compatible with chiral chromatographic techniques that separate these enantiomers, allowing for their individual quantification and a more detailed understanding of their respective pharmacokinetic profiles.
Methodologies for Assessing Absorption, Distribution, and Elimination in Research Systems
The development of reliable analytical methods using this compound underpins the investigation of perhexiline's ADME properties. researchgate.netbiosolveit.de Methodologies such as high-performance liquid chromatography (HPLC) and gas chromatography-electron-capture detection have been developed for the simultaneous determination of perhexiline and its monohydroxy metabolites in biological fluids. nih.govnih.gov
These analytical techniques, when coupled with the use of a deuterated internal standard, provide the necessary sensitivity and specificity to measure low concentrations of the analytes in complex biological matrices. nih.govnih.gov This enables researchers to:
Assess Oral Bioavailability: By comparing the area under the curve (AUC) of plasma concentration versus time after oral and intravenous administration, the fraction of the drug that reaches systemic circulation can be determined.
Determine Volume of Distribution: This parameter provides insight into the extent to which a drug distributes into tissues versus remaining in the plasma.
Calculate Clearance: The rate at which the drug is removed from the body can be quantified, providing information on the efficiency of metabolic and excretory processes.
Evaluate Elimination Half-Life: This measure indicates the time it takes for the concentration of the drug in the body to be reduced by half.
Recent advancements in analytical techniques, such as turbulent flow chromatography coupled with tandem mass spectrometry, offer high-throughput analysis of perhexiline in preclinical studies, further enhancing the efficiency of ADME profiling. researchgate.net
Utility in In Vitro Metabolic Pathway Elucidation
In vitro systems, such as hepatic microsomes and isolated hepatocytes, are indispensable tools for studying drug metabolism in a controlled environment. nih.govscience.gov this compound plays a significant role in these studies, not as an internal standard, but as a tool for tracing and identifying metabolic pathways.
Isotope Tracing in Hepatic Microsomes and Isolated Hepatocytes
Hepatic microsomes are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. science.govwordpress.com Isolated hepatocytes, on the other hand, are whole liver cells that provide a more complete metabolic system. nih.gov
By incubating perhexiline with these in vitro systems, researchers can observe its biotransformation into various metabolites. The use of stable isotope-labeled compounds, such as those labeled with deuterium, is a powerful technique in these studies. tandfonline.com While this compound itself is a metabolite, the principle of using deuterated analogs of the parent drug (perhexiline-d11) allows for the clear identification of its metabolites by mass spectrometry. medchemexpress.com The resulting deuterated metabolites, including this compound, will have a characteristic mass shift compared to their unlabeled counterparts, making them easy to detect and distinguish from endogenous compounds in the complex mixture of the incubation.
Identification of Biotransformation Pathways and Metabolite Formation
The primary metabolic pathway of perhexiline is hydroxylation, leading to the formation of cis- and trans-hydroxyperhexiline. researchgate.net In vitro studies using human liver microsomes have been instrumental in confirming this and identifying the specific enzymes responsible. google.com
The use of deuterated perhexiline in these systems allows for the unambiguous identification of its metabolites. As the parent drug is metabolized, the resulting products will retain the deuterium label. Analysis by LC-MS/MS can then be used to detect these labeled metabolites and elucidate their structures. This approach helps to confirm the formation of known metabolites like cis-hydroxy perhexiline and can also aid in the discovery of novel or minor metabolic pathways. researchgate.net Understanding the full metabolic profile of a drug is crucial for assessing its potential for drug-drug interactions and for identifying any metabolites that may have pharmacological activity or toxicity. nih.gov
Application in Enzyme Kinetics and Reaction Phenotyping Studies (In Vitro)
Determining which enzymes are responsible for a drug's metabolism is a critical step in drug development. nih.govbioivt.com This process, known as reaction phenotyping, helps to predict potential drug-drug interactions and understand inter-individual variability in drug response. mdpi.comencyclopedia.pub
The primary enzyme responsible for the metabolism of perhexiline is cytochrome P450 2D6 (CYP2D6). mdpi.comresearchgate.netnih.gov This enzyme is highly polymorphic, meaning that there are genetic variations in the population that can lead to significant differences in enzyme activity. encyclopedia.pub This is a major reason for the variable pharmacokinetics of perhexiline.
In vitro studies using recombinant CYP enzymes or human liver microsomes in the presence of specific chemical inhibitors are common approaches for reaction phenotyping. nih.govbioivt.com In these assays, the formation of the metabolite of interest (e.g., cis-hydroxy perhexiline) from the parent drug is measured. The use of a deuterated internal standard, such as this compound, is essential for the accurate quantification of the metabolite formed during the incubation.
Determination of Kinetic Parameters for Metabolizing Enzymes (e.g., CYP2D6)
One of the key applications of this compound is in the determination of kinetic parameters for drug-metabolizing enzymes, most notably Cytochrome P450 2D6 (CYP2D6). nih.gov Perhexiline is primarily metabolized by CYP2D6 to form cis-hydroxy perhexiline. wikipedia.org The rate of this conversion is highly dependent on the activity of the CYP2D6 enzyme, which exhibits significant genetic polymorphism in the human population. This leads to wide inter-individual variability in perhexiline clearance and exposure. mdpi.comencyclopedia.pub
In research settings, this compound is used as an internal standard in assays designed to measure the formation of cis-hydroxy perhexiline from perhexiline by human liver microsomes or other in vitro systems expressing CYP2D6. science.gov By adding a known amount of the deuterated standard to the experimental samples, researchers can accurately quantify the amount of the metabolite produced. This data is then used to calculate key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). researchgate.net These parameters provide fundamental insights into the efficiency and capacity of CYP2D6 to metabolize perhexiline.
For instance, studies have shown that the plasma concentrations of perhexiline and the metabolic ratio of cis-hydroxy perhexiline to perhexiline are significantly influenced by the number of functional CYP2D6 alleles a person carries. nih.gov Research using these methodologies has demonstrated that individuals with fewer functional CYP2D6 alleles exhibit lower metabolic ratios, indicating a reduced capacity to metabolize perhexiline. nih.govnih.gov
Table 1: Influence of CYP2D6 Genotype on Perhexiline Metabolism
| CYP2D6 Genotype | Number of Functional Alleles | Mean Plasma Perhexiline Concentration (mg/L) | Mean Metabolic Ratio (cis-OH-perhexiline/perhexiline) |
| Poor Metabolizer | 0 | 2.70 | Not Detectable |
| Intermediate Metabolizer | 1 | 0.63 ± 0.31 | 2.90 ± 1.76 |
| Extensive Metabolizer | 2 | 0.37 ± 0.17 | 6.52 ± 3.26 |
| Extensive Metabolizer with CYP2D6*2 allele | At least 2 | 0.20 ± 0.09 | 7.86 ± 2.51 |
Data adapted from a study on patients with myocardial ischaemia. nih.gov
Investigation of Enzyme Inhibition and Induction in Research Systems
This compound also plays a crucial role in studies investigating the inhibition and induction of metabolizing enzymes like CYP2D6. drugbank.com Drug-drug interactions often occur when one drug inhibits or induces the activity of an enzyme responsible for the metabolism of another drug.
In enzyme inhibition studies, researchers assess the ability of a test compound to block the metabolism of a known enzyme substrate. By using perhexiline as the substrate and quantifying the formation of cis-hydroxy perhexiline with the aid of the deuterated internal standard, the inhibitory potential of other drugs on CYP2D6 can be determined. drugbank.com A decrease in the formation of cis-hydroxy perhexiline in the presence of a test compound would indicate inhibition of CYP2D6.
Conversely, in enzyme induction studies, the focus is on whether a compound can increase the expression or activity of a metabolizing enzyme. Pre-treating an in vitro system (e.g., human hepatocytes) with a potential inducer and then measuring the rate of cis-hydroxy perhexiline formation from perhexiline can reveal if the compound enhances CYP2D6 activity. The use of this compound ensures the accuracy of these measurements.
Contributions to Mechanistic Research in Non-Clinical Models
The application of this compound extends to mechanistic research in non-clinical models, providing a deeper understanding of fundamental pharmacological processes. researchgate.net
Understanding Stereoselective Metabolism in Research Models
Perhexiline is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: (+)-perhexiline and (-)-perhexiline. mdpi.com Research has shown that the metabolism of perhexiline is stereoselective, with the clearance of (-)-perhexiline being greater than that of (+)-perhexiline. mdpi.com This stereoselectivity is an important aspect of its pharmacology and toxicology.
This compound, as a stable isotope-labeled internal standard, is instrumental in analytical methods developed to separate and quantify the individual enantiomers of both the parent drug and its metabolites in various biological matrices from research models. researchgate.net This allows for a detailed investigation into the stereoselective nature of CYP2D6-mediated metabolism. By understanding how each enantiomer is metabolized, researchers can gain insights into the structural requirements of the enzyme's active site and the mechanisms underlying the observed stereoselectivity.
Investigating Drug-Drug Interactions at the Enzymatic Level
As mentioned previously, drug-drug interactions are a significant concern in clinical practice. drugbank.com Non-clinical research models are essential for predicting and understanding the mechanisms of these interactions before a drug is administered to humans.
By utilizing this compound, researchers can conduct detailed in vitro studies to investigate how co-administered drugs might affect the metabolism of perhexiline at the enzymatic level. drugbank.com For example, by incubating human liver microsomes with perhexiline, a potential interacting drug, and using the deuterated standard for quantification, it is possible to determine the precise nature and extent of the interaction. This could involve competitive inhibition, non-competitive inhibition, or enzyme induction. These studies are critical for predicting potential adverse drug reactions and for establishing safer co-administration guidelines.
Future Directions and Emerging Research Avenues for Deuterated Metabolites
Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)
The integration of stable isotope labeling with metabolomics and proteomics is a powerful approach for gaining deeper insights into biological systems. adesisinc.comsolubilityofthings.com Stable isotope labeling-assisted metabolomics can improve the identification of novel metabolites and the elucidation of metabolic pathways. tandfonline.comnih.gov In proteomics, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow for accurate quantification of protein expression and dynamics. solubilityofthings.com The use of globally stable isotope-labeled biological samples can serve as internal standards for the entire metabolome, improving the accuracy of relative quantification. nih.gov This integrated approach has the potential to uncover new biomarkers for diseases and to monitor therapeutic responses at a molecular level. mdpi.com
Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput
The development of more sensitive and high-throughput analytical platforms is a continuous effort in analytical chemistry. nih.gov For stable isotope-labeled compounds, this includes advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS), which allows for more precise mass determination and better differentiation of isotopologues. tandfonline.com The coupling of these advanced detection technologies with novel separation techniques, such as advanced liquid chromatography systems, will further enhance the ability to analyze complex biological samples with greater speed and accuracy. nih.gov
Expanding Applications in Preclinical Drug Discovery and Development Methodologies
Deuterated compounds are increasingly being used in preclinical drug discovery to improve the metabolic stability and safety profiles of new drug candidates. aquigenbio.comnih.govjuniperpublishers.com By strategically replacing hydrogen with deuterium (B1214612) at sites of metabolic vulnerability, the rate of metabolism can be slowed, leading to improved pharmacokinetic properties. juniperpublishers.comwikipedia.org This "deuterium switch" approach has already led to the approval of deuterated drugs. nih.gov Furthermore, deuterated compounds serve as valuable tools in early-stage absorption, distribution, metabolism, and excretion (ADME) studies to better predict the metabolic fate of drug candidates. musechem.com
Innovations in Stable Isotope Labeling Strategies for Complex Chemical Compounds
Innovations in the synthesis of stable isotope-labeled compounds are making this technology more accessible and versatile. adesisinc.com New methods are being developed for the late-stage introduction of isotopes into complex molecules, which is more efficient than traditional multi-step syntheses. x-chemrx.com The use of flow chemistry is also emerging as a safer and more scalable method for isotopic labeling reactions. x-chemrx.com Additionally, the development of novel isotopic labeling reagents and strategies is expanding the range of molecules that can be effectively labeled and studied. nih.gov
Q & A
Q. How to systematically evaluate conflicting reports on this compound’s pharmacokinetic properties?
- Answer : Conduct a meta-analysis using PRISMA guidelines. Stratify studies by model system (e.g., rodent vs. human hepatocytes), dosing regimen, and analytical methodology. Use funnel plots to assess publication bias. Highlight methodological limitations (e.g., lack of IDMS validation) in discussion sections .
Q. What practices ensure compliance with ethical standards when publishing data on this compound?
- Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra/chromatograms in repositories like MetaboLights. Cite primary sources for synthesis protocols and avoid derivative works from non-peer-reviewed platforms (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
